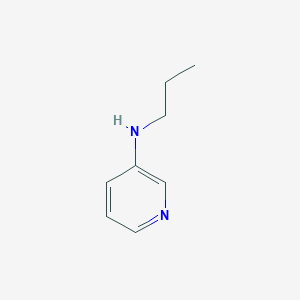

N-propylpyridin-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-propylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-2-5-10-8-4-3-6-9-7-8/h3-4,6-7,10H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUVIIDSVSSBWCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80625472 | |

| Record name | N-Propylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25560-12-7 | |

| Record name | N-Propyl-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25560-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Propylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-propylpyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-propylpyridin-3-amine, a pyridine derivative with potential applications in medicinal chemistry and agrochemicals.[1] Due to the limited availability of direct experimental data for this specific compound in public literature, this document presents proposed synthetic routes based on established and reliable methodologies, alongside predicted characterization data derived from analogous compounds and spectroscopic principles.

Compound Profile

This compound is an organic compound featuring a pyridine ring substituted at the 3-position with a propylamino group.[1] Its basic nature, conferred by the amino group, allows for its participation in a variety of chemical reactions, making it a versatile building block in organic synthesis.[1]

| Property | Value | Reference |

| CAS Number | 25560-12-7 | [2] |

| Molecular Formula | C₈H₁₂N₂ | [2] |

| Molecular Weight | 136.19 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid or solid | [2] |

| Solubility | Soluble in polar organic solvents | [2] |

| SMILES | N(CCC)C1=CC=NC=C1 | [2] |

| InChI Key | KUVIIDSVSSBWCW-UHFFFAOYSA-N | [2] |

Proposed Synthetic Routes

Two primary, high-yield synthetic strategies are proposed for the synthesis of this compound: Reductive Amination and Buchwald-Hartwig Amination.

Reductive Amination of 3-Aminopyridine

This method involves the reaction of 3-aminopyridine with propionaldehyde to form an intermediate imine, which is then reduced in situ to the desired secondary amine.[3][4] This one-pot procedure is highly efficient and avoids the issue of multiple alkylations often encountered with direct alkylation methods.[3]

Caption: Reductive amination pathway for this compound synthesis.

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds.[5][6][7] In this proposed route, 3-bromopyridine is coupled with propylamine in the presence of a palladium catalyst, a phosphine ligand, and a base.[1][8]

Caption: Buchwald-Hartwig amination pathway for this compound synthesis.

Experimental Protocols

The following are detailed, proposed experimental protocols for the synthesis of this compound.

Protocol 1: Reductive Amination

Materials:

-

3-Aminopyridine

-

Propionaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-aminopyridine (1.0 eq) and 1,2-dichloroethane (DCE).

-

Add propionaldehyde (1.2 eq) to the solution and stir for 20-30 minutes at room temperature to allow for imine formation.

-

Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by silica gel column chromatography to afford this compound.

Protocol 2: Buchwald-Hartwig Amination

Materials:

-

3-Bromopyridine

-

Propylamine

-

Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst

-

A suitable phosphine ligand (e.g., Xantphos, BINAP)

-

Sodium tert-butoxide (NaOtBu) or another suitable base

-

Anhydrous toluene or dioxane

Procedure:

-

To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.4 eq) under an inert atmosphere.

-

Add 3-bromopyridine (1.0 eq) to the Schlenk tube.

-

Seal the tube, then evacuate and backfill with the inert gas (repeat this cycle three times).

-

Add anhydrous toluene via syringe.

-

Add propylamine (1.2 eq) to the reaction mixture via syringe.

-

Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.

-

Cool the reaction mixture to room temperature and dilute with diethyl ether or ethyl acetate.

-

Filter the mixture through a pad of Celite to remove palladium residues, washing the pad with additional solvent.

-

Wash the filtrate with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield this compound.

Characterization

Predicted NMR Spectral Data

The following data is predicted for a standard NMR analysis in CDCl₃.

¹H NMR:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 - 8.0 | m | 2H | Pyridine H2, H6 |

| ~7.2 - 7.0 | m | 2H | Pyridine H4, H5 |

| ~4.5 - 4.0 | br s | 1H | N-H |

| ~3.1 - 3.0 | t | 2H | N-CH₂- (propyl) |

| ~1.7 - 1.6 | sextet | 2H | -CH₂- (propyl) |

| ~1.0 - 0.9 | t | 3H | -CH₃ (propyl) |

¹³C NMR:

| Chemical Shift (δ, ppm) | Assignment |

| ~145 - 140 | Pyridine C2, C6 |

| ~140 - 135 | Pyridine C3 (C-N) |

| ~125 - 120 | Pyridine C4, C5 |

| ~45 - 40 | N-CH₂- (propyl) |

| ~25 - 20 | -CH₂- (propyl) |

| ~12 - 10 | -CH₃ (propyl) |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3350 - 3310 | Medium | N-H Stretch | Secondary Amine |

| 3100 - 3000 | Medium | C-H Stretch (aromatic) | Pyridine Ring |

| 2960 - 2850 | Medium | C-H Stretch (aliphatic) | Propyl Group |

| 1600 - 1580 | Strong | C=C, C=N Stretch | Pyridine Ring |

| 1550 - 1500 | Medium | N-H Bend | Secondary Amine |

| 1335 - 1250 | Strong | C-N Stretch | Aryl Amine |

Predicted Mass Spectrometry (MS) Data

| m/z | Ion |

| 136.10 | [M]⁺ (Molecular Ion) |

| 121.08 | [M - CH₃]⁺ |

| 107.08 | [M - C₂H₅]⁺ |

| 93.06 | [M - C₃H₆]⁺ |

General Characterization Protocol

A general workflow for the synthesis and characterization of this compound is outlined below.

Caption: General workflow for the synthesis and characterization of this compound.

Instrumentation:

-

NMR: A 400 MHz or higher field NMR spectrometer.

-

IR: A Fourier-Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.

-

MS: A mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

Procedure:

-

Sample Preparation:

-

NMR: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

IR: Place a small amount of the liquid sample directly on the ATR crystal or prepare a thin film on a salt plate.

-

MS: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, acetonitrile).

-

-

Data Acquisition:

-

¹H NMR: Acquire spectra with a standard pulse sequence over a spectral width of 0-12 ppm.

-

¹³C NMR: Acquire proton-decoupled spectra over a spectral width of 0-200 ppm.

-

IR: Record the spectrum over the mid-IR range (4000-400 cm⁻¹).

-

MS: Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and key fragments.

-

-

Data Analysis: Compare the acquired spectra with the predicted data to confirm the structure and purity of the synthesized this compound.

This guide provides a robust framework for the synthesis and characterization of this compound, enabling researchers to produce and validate this compound for further investigation in drug discovery and development pipelines.

References

- 1. benchchem.com [benchchem.com]

- 2. CAS 25560-12-7: N-Propyl-3-pyridinamine | CymitQuimica [cymitquimica.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 9. benchchem.com [benchchem.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. 2-N-PROPYLPYRIDINE(622-39-9) 1H NMR spectrum [chemicalbook.com]

- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 13. Pyridine, 3-propyl- [webbook.nist.gov]

physicochemical properties of "N-propylpyridin-3-amine"

An In-depth Technical Guide on the Physicochemical Properties of N-propylpyridin-3-amine

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the known and predicted physicochemical properties of this compound (CAS No. 25560-12-7). Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this document outlines standardized experimental protocols for the determination of key parameters including melting point, boiling point, dissociation constant (pKa), and the octanol-water partition coefficient (logP). The guide is intended to serve as a comprehensive resource for researchers and professionals engaged in the fields of medicinal chemistry, drug development, and chemical synthesis, where a thorough understanding of a compound's physicochemical profile is paramount for predicting its pharmacokinetic and pharmacodynamic behavior.

**1. Introduction

This compound is a substituted pyridine derivative with potential applications as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents.[1] Its structure, featuring a basic pyridine ring and a secondary amine, suggests specific physicochemical characteristics that influence its solubility, absorption, distribution, metabolism, and excretion (ADME) properties.[1] An accurate assessment of these properties is therefore critical for its progression in any research and development pipeline.

Chemical Identity

| Identifier | Value | Source |

| IUPAC Name | This compound | BOC Sciences |

| CAS Number | 25560-12-7 | [1] |

| Molecular Formula | C₈H₁₂N₂ | [1] |

| Molecular Weight | 136.19 g/mol | [1] |

| Canonical SMILES | CCCNC1=CN=CC=C1 | BOC Sciences |

| InChI Key | KUVIIDSVSSBWCW-UHFFFAOYSA-N | [1] |

Physicochemical Properties

A summary of the available and predicted physicochemical data for this compound is presented below. It is important to note the absence of experimentally determined values for several key parameters in the current literature.

| Property | Value | Method | Source |

| Physical State | Colorless to pale yellow liquid or solid | Visual Inspection | [1] |

| Melting Point | Data not available | - | - |

| Boiling Point | Data not available | - | - |

| pKa (conjugate acid) | Data not available | - | - |

| logP (Octanol/Water) | Data not available | - | - |

| Solubility | Soluble in polar organic solvents | Qualitative Assessment | [1] |

Experimental Protocols for Physicochemical Property Determination

Given the lack of comprehensive experimental data for this compound, this section provides detailed methodologies for the determination of its core physicochemical properties.

Determination of Boiling Point (Micro Method)

This method is suitable for small quantities of liquid samples.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. At this temperature, a rapid and continuous stream of bubbles will emerge from a capillary tube immersed in the liquid.

Apparatus:

-

Thiele tube or similar heating block

-

Thermometer (-10 to 300 °C)

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heating oil (e.g., mineral oil)

-

Heat source (e.g., Bunsen burner or hot plate)

Procedure:

-

Place approximately 0.5 mL of this compound into the small test tube.

-

Insert the capillary tube (sealed end up) into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Place the assembly into the Thiele tube containing heating oil, making sure the rubber band is above the oil level.

-

Gently heat the side arm of the Thiele tube.

-

Observe the capillary tube. A slow stream of bubbles will initially be expelled as the air inside expands.

-

Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tube.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[2][3][4]

-

Record the atmospheric pressure at the time of the experiment.

Determination of the Acid Dissociation Constant (pKa) by Potentiometric Titration

This method determines the pKa of the conjugate acid of the amine.

Principle: The pKa is the pH at which the protonated and unprotonated forms of the amine are present in equal concentrations. This corresponds to the half-equivalence point in a titration curve of the amine solution with a strong acid.

Apparatus:

-

pH meter with a combination electrode

-

Burette (10 or 25 mL)

-

Beaker (100 mL)

-

Magnetic stirrer and stir bar

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Deionized water

Procedure:

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.05 M).

-

Place the beaker on the magnetic stirrer, add the stir bar, and immerse the pH electrode in the solution.

-

Allow the pH reading to stabilize and record the initial pH.

-

Begin adding the standardized HCl solution from the burette in small increments (e.g., 0.1-0.2 mL).

-

After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration until the pH change between additions becomes small, indicating the titration is well past the equivalence point.

-

Plot a graph of pH (y-axis) versus the volume of HCl added (x-axis).

-

Determine the equivalence point from the inflection point of the titration curve (or by using the first or second derivative of the curve).

-

The pKa is the pH at the volume of titrant that is half of the equivalence point volume.[5][6]

Determination of the Octanol-Water Partition Coefficient (logP) by the Shake-Flask Method

This method is suitable for compounds with an expected logP in the range of -2 to 4.

Principle: The partition coefficient (P) is the ratio of the equilibrium concentration of a substance in a two-phase system consisting of two largely immiscible solvents, in this case, n-octanol and water. logP is the base-10 logarithm of this ratio.

Apparatus:

-

Centrifuge tubes with screw caps

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

Analytical instrument for concentration determination (e.g., UV-Vis spectrophotometer, HPLC)

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

Procedure:

-

Prepare a stock solution of this compound in either water or n-octanol.

-

In a centrifuge tube, add a known volume of the stock solution and the other solvent to achieve a desired volume ratio (e.g., 1:1, 2:1, 1:2 octanol to water).

-

Securely cap the tube and shake it vigorously for a predetermined time (e.g., 1 hour) to ensure equilibrium is reached.

-

After shaking, centrifuge the mixture to achieve a clear separation of the two phases.

-

Carefully withdraw an aliquot from both the aqueous and the octanol phases.

-

Determine the concentration of this compound in each phase using a suitable and validated analytical method.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of P.

-

The experiment should be repeated with different initial concentrations and volume ratios to ensure the result is independent of these parameters.[7][8][9]

Mandatory Visualizations

Logical Workflow for Physicochemical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the key physicochemical properties of a novel chemical entity like this compound.

Caption: Workflow for Physicochemical Characterization.

Experimental Workflow for pKa Determination

The diagram below details the experimental workflow for determining the pKa of this compound using potentiometric titration.

Caption: pKa Determination by Potentiometric Titration.

Conclusion

While this compound is a compound of interest for synthetic and medicinal chemistry, a significant gap exists in the publicly available, experimentally determined physicochemical data. This guide provides the foundational information available and, more importantly, furnishes detailed, standardized protocols for the determination of its boiling point, pKa, and logP. The application of these methods will enable researchers to generate the critical data necessary to build a comprehensive physicochemical profile of this compound, thereby facilitating its evaluation for potential applications in drug discovery and other areas of chemical science. It is recommended that all experimentally determined values be reported with details of the method used, temperature, and any other relevant conditions to ensure data reproducibility and utility.

References

- 1. CAS 25560-12-7: N-Propyl-3-pyridinamine | CymitQuimica [cymitquimica.com]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. oecd.org [oecd.org]

- 8. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 9. Octanol–Water Partition Coefficient Measurement by a Simple 1H NMR Method - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: N-propylpyridin-3-amine (CAS: 25560-12-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-propylpyridin-3-amine, a pyridine derivative with potential applications in pharmaceutical and agrochemical research. This document collates available data on its physicochemical properties, synthesis, and analytical methods, and explores its potential biological significance.

Core Properties

This compound is an organic compound featuring a pyridine ring substituted with a propylamino group at the 3-position.[1] Its basic properties, conferred by the amino group, make it a versatile building block in organic synthesis.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. While experimental data is limited, predicted values provide initial guidance for experimental design.

| Property | Value | Source |

| CAS Number | 25560-12-7 | [1] |

| Molecular Formula | C₈H₁₂N₂ | [1] |

| Molecular Weight | 136.19 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Solubility | Soluble in polar organic solvents | [1] |

| Boiling Point (Predicted) | 245.7 ± 13.0 °C | |

| Density (Predicted) | 1.007 ± 0.06 g/cm³ | |

| pKa (Predicted) | 6.02 ± 0.11 | |

| SMILES | CCCNc1cccnc1 | [1] |

| InChI | InChI=1S/C8H12N2/c1-2-5-10-8-4-3-6-9-7-8/h3-4,6-7,10H,2,5H2,1H3 | [1] |

| InChI Key | KUVIIDSVSSBWCW-UHFFFAOYSA-N | [1] |

Table 1: Physicochemical Properties of this compound

Spectral Data

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | IR (Predicted) | Mass Spectrometry (Predicted) |

| Aromatic protons, alkyl chain protons | Aromatic carbons, alkyl chain carbons | N-H stretch, C-H stretch, C=N stretch, C-N stretch | Molecular ion peak, fragmentation pattern |

Table 2: Predicted Spectral Data Categories

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general approach can be adapted from the synthesis of structurally similar compounds, such as 4-propylpyridin-3-amine. The following proposed synthesis involves a two-step process starting from 3-nitropyridine.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: N-Alkylation and Reduction

Step 1: N-Alkylation of 3-Nitropyridine

This step involves the alkylation of 3-nitropyridine with a suitable propyl halide in the presence of a base.

-

Materials: 3-Nitropyridine, propyl bromide (or iodide), a suitable base (e.g., potassium carbonate), and a polar aprotic solvent (e.g., acetonitrile or DMF).

-

Procedure:

-

Dissolve 3-nitropyridine in the chosen solvent in a round-bottom flask.

-

Add the base and propyl halide to the mixture.

-

Heat the reaction mixture under reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction, filter off the base, and remove the solvent under reduced pressure.

-

Purify the crude N-propyl-3-nitropyridine by column chromatography.

-

Step 2: Reduction of the Nitro Group

The nitro group of N-propyl-3-nitropyridine is then reduced to an amine.

-

Materials: N-propyl-3-nitropyridine, a reducing agent (e.g., iron powder and hydrochloric acid or catalytic hydrogenation), and a suitable solvent (e.g., ethanol/water).

-

Procedure (using Fe/HCl):

-

Suspend N-propyl-3-nitropyridine and iron powder in a mixture of ethanol and water.

-

Heat the mixture to reflux and slowly add concentrated hydrochloric acid.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and filter through celite to remove iron salts.

-

Concentrate the filtrate to remove ethanol.

-

Basify the aqueous residue with a strong base (e.g., NaOH) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

-

Purification Workflow

Caption: General workflow for the purification of this compound.

Analytical Methods

For the characterization and purity assessment of this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are recommended analytical techniques.

High-Performance Liquid Chromatography (HPLC)

-

Column: A reverse-phase C18 column is suitable for the separation of this moderately polar compound.

-

Mobile Phase: A gradient elution using a mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid) is a good starting point.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the pyridine ring (typically around 260 nm) can be used. For higher sensitivity and selectivity, coupling to a mass spectrometer (LC-MS) is recommended.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Column: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, should provide good separation.

-

Injector and Oven Program: The injector temperature should be set to ensure complete volatilization without degradation. A temperature ramp for the oven program will be necessary to achieve good peak shape and resolution.

-

Ionization: Electron Ionization (EI) at 70 eV will provide a reproducible fragmentation pattern for structural elucidation and library matching.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been definitively reported for this compound, its structural similarity to other bioactive pyridine derivatives suggests potential for various pharmacological effects. The pyridine scaffold is a common feature in many approved drugs.[2]

Areas of Potential Biological Investigation

Based on the activities of related compounds, this compound and its derivatives could be screened for:

-

Anticancer Activity: Pyridine-containing compounds have been investigated as inhibitors of various kinases involved in cancer signaling pathways.

-

Anti-inflammatory and Analgesic Effects: The pyridazine core, structurally related to pyridine, is found in compounds with anti-inflammatory and analgesic properties.

-

Neuroprotective Effects: Substituted pyridines have shown activity at various receptors in the central nervous system.

Hypothetical Signaling Pathway Involvement

Given the prevalence of pyridine-based compounds as kinase inhibitors, a hypothetical involvement of this compound derivatives in a generic kinase signaling pathway is depicted below. This is a speculative representation and requires experimental validation.

Caption: Hypothetical inhibition of a kinase signaling pathway by an this compound derivative.

Safety and Handling

A specific safety data sheet (SDS) for this compound is not widely available. However, based on the data for similar aminopyridine compounds, the following precautions should be taken:

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Toxicity: Aminopyridines can be toxic if ingested, inhaled, or absorbed through the skin. Avoid direct contact.

This guide serves as a starting point for researchers interested in this compound. Further experimental work is required to fully characterize its properties and explore its potential applications.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of N-propylpyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of N-propylpyridin-3-amine. Given the limited direct experimental data on this specific molecule, this guide synthesizes information from the crystallographic structure of its protonated form, theoretical considerations, and data from analogous compounds. It is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and other fields where understanding the three-dimensional structure of this compound is crucial.

Molecular Structure

This compound (C₈H₁₂N₂) is an aromatic amine consisting of a pyridine ring substituted with a propylamino group at the 3-position. The fundamental structural parameters, including bond lengths, bond angles, and planarity, are critical for understanding its chemical behavior and potential interactions with biological targets.

Basic Structural Information

| Property | Value | Source |

| Chemical Formula | C₈H₁₂N₂ | [CymitQuimica] |

| CAS Number | 25560-12-7 | [CymitQuimica] |

| Molecular Weight | 136.19 g/mol | [BOC Sciences] |

| SMILES | N(CCC)C1=CC=NC=C1 | [CymitQuimica] |

| InChI | InChI=1S/C8H12N2/c1-2-5-10-8-4-3-6-9-7-8/h3-4,6-7,10H,2,5H2,1H3 | [CymitQuimica] |

Crystallographic Data of 3-amino-1-propylpyridinium bromide

While the crystal structure of neutral this compound is not publicly available, the structure of its salt, 3-amino-1-propylpyridinium bromide, provides invaluable experimental data on the geometry of the pyridinium ring and the propyl chain. In this salt, the propyl group is attached to the pyridine nitrogen atom. The asymmetric unit of the crystal contains two independent cations (A and B), offering a glimpse into slight conformational variations in the solid state.

Table 1: Selected Bond Lengths (Å) and Bond Angles (°) for 3-amino-1-propylpyridinium bromide

| Parameter | Cation A | Cation B |

| Bond Lengths (Å) | ||

| N1-C6 | 1.478(4) | 1.480(4) |

| C6-C7 | 1.514(5) | 1.512(5) |

| C7-C8 | 1.506(6) | 1.508(6) |

| N2-C1 | 1.341(4) | 1.343(4) |

| N2-C5 | 1.343(4) | 1.345(4) |

| C1-C2 | 1.378(5) | 1.380(5) |

| C2-C3 | 1.385(5) | 1.383(5) |

| C3-C4 | 1.379(5) | 1.377(5) |

| C4-C5 | 1.380(5) | 1.382(5) |

| C3-N4 | 1.355(4) | 1.357(4) |

| Bond Angles (°) | ||

| N2-C1-C2 | 121.2(3) | 121.1(3) |

| C1-C2-C3 | 119.5(3) | 119.6(3) |

| C2-C3-C4 | 118.8(3) | 118.7(3) |

| C3-C4-C5 | 120.2(3) | 120.3(3) |

| C4-C5-N2 | 120.3(3) | 120.2(3) |

| C5-N2-C1 | 120.0(3) | 120.1(3) |

| C2-C3-N4 | 120.8(3) | 120.9(3) |

| C4-C3-N4 | 120.4(3) | 120.4(3) |

| N2-C6-C7 | 110.8(3) | 110.6(3) |

| C6-C7-C8 | 111.4(3) | 111.5(3) |

Data extracted from the crystallographic information file for 3-amino-1-propylpyridinium bromide.

Conformational Analysis

The conformational flexibility of this compound is primarily dictated by the rotation around the single bonds within the propylamino side chain. Understanding the preferred conformations and the energy barriers between them is essential for predicting its interaction with other molecules.

Key Torsional Angles

The key dihedral angles that define the conformation of this compound are:

-

τ1 (C2-C3-N-Cα): Rotation around the C3-N bond, which determines the orientation of the propyl group relative to the pyridine ring.

-

τ2 (C3-N-Cα-Cβ): Rotation around the N-Cα bond.

-

τ3 (N-Cα-Cβ-Cγ): Rotation around the Cα-Cβ bond.

Due to the sp² hybridization of the exocyclic nitrogen in aniline-like systems, there is a tendency for the substituents on the nitrogen to lie in or near the plane of the aromatic ring to maximize p-orbital overlap. However, steric hindrance with the ortho hydrogen atom can lead to non-planar conformations.

Predicted Conformational Preferences

In the absence of direct experimental data for neutral this compound, we can infer its likely conformational preferences from related molecules. For N-alkylanilines, the alkyl group often adopts a conformation that minimizes steric clash with the aromatic ring.

In the crystal structure of 3-amino-1-propylpyridinium bromide, the dihedral angle between the mean plane of the pyridinium ring and the propyl group is 84.84(2)° in one cation and 89.23(2)° in the other.[1][2][3] This near-perpendicular arrangement in the solid state for the N-alkylated pyridinium cation suggests that steric factors play a significant role in determining the side-chain orientation. For the neutral this compound, where the propyl group is on the exocyclic nitrogen, a similar tendency to avoid steric hindrance with the ortho C-H of the pyridine ring is expected.

Furthermore, the possibility of an intramolecular hydrogen bond between the amino N-H and the pyridine ring nitrogen could influence the conformational landscape, favoring a more planar arrangement.

Experimental Protocols

The determination of the molecular structure and conformation of a molecule like this compound involves a combination of experimental and computational techniques.

Synthesis

A plausible synthetic route to this compound would involve the reductive amination of 3-aminopyridine with propionaldehyde or the N-alkylation of 3-aminopyridine with a propyl halide.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information about the molecular structure in the solid state.

Protocol for Single-Crystal X-ray Diffraction:

-

Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion. A suitable solvent system must be identified in which the compound has moderate solubility.

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The initial structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates, bond lengths, bond angles, and thermal parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the conformation and dynamics of molecules in solution.

Protocol for Conformational Analysis by NMR:

-

Sample Preparation: A solution of the purified compound is prepared in a suitable deuterated solvent.

-

1D NMR (¹H and ¹³C): Standard 1D spectra are acquired to confirm the chemical structure and purity.

-

2D NMR (COSY, HSQC, HMBC): These experiments are used to assign all proton and carbon signals.

-

Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY or ROESY): NOE data provides information about through-space proximities between protons, which is crucial for determining the relative orientation of different parts of the molecule.

-

Measurement of Coupling Constants (J-couplings): Three-bond coupling constants (³J) can be used to estimate dihedral angles via the Karplus equation.

-

Variable Temperature NMR: Studying the NMR spectra at different temperatures can provide information about the energy barriers between different conformers.

Computational Chemistry

In the absence of extensive experimental data, computational methods are invaluable for predicting the molecular structure and conformational preferences.

Protocol for Computational Conformational Analysis:

-

Force Field Selection: An appropriate molecular mechanics force field (e.g., MMFF94, OPLS3e) is chosen.

-

Conformational Search: A systematic or stochastic conformational search is performed to identify low-energy conformers.

-

Quantum Mechanical Calculations: The geometries of the low-energy conformers are optimized at a higher level of theory, such as Density Functional Theory (DFT) (e.g., B3LYP/6-31G*) or ab initio methods, to obtain more accurate structures and relative energies.

-

Calculation of Spectroscopic Parameters: NMR chemical shifts and coupling constants can be calculated for the optimized conformers and compared with experimental data.

-

Potential Energy Surface (PES) Scan: A PES scan can be performed by systematically rotating around key dihedral angles to determine the energy barriers between conformers.

Signaling Pathways and Biological Relevance

While specific signaling pathways involving this compound are not well-documented, aminopyridine derivatives are known to have a wide range of biological activities. They are found in numerous pharmaceuticals and are known to interact with various biological targets, including ion channels and enzymes. The conformational flexibility of the N-propyl group can play a significant role in how the molecule fits into a binding pocket and its subsequent biological activity.

The logical relationship between molecular conformation and biological activity is a cornerstone of drug design.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and conformational properties of this compound. While direct experimental data for the neutral molecule is limited, the analysis of the crystal structure of its protonated form, combined with theoretical principles and data from analogous compounds, offers significant insights into its three-dimensional nature. The provided experimental and computational protocols serve as a roadmap for researchers seeking to further elucidate the structure and function of this and related molecules. A thorough understanding of its conformational landscape is a critical step in the rational design of new pharmaceuticals and functional materials based on the this compound scaffold.

References

- 1. Conformational analysis of drug-like molecules bound to proteins: an extensive study of ligand reorganization upon binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular Structures and Intermolecular Hydrogen Bonding of Silylated 2-Aminopyrimidines [mdpi.com]

- 3. CRASY: correlated rotational alignment spectroscopy of pyridine. The rotational Raman spectrum of pyridine and asymmetric fragmentation of pyridine dimer cations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

The Multifaceted Biological Activities of Novel Pyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold, a ubiquitous heterocyclic motif, continues to be a cornerstone in the development of novel therapeutic agents. Its unique electronic properties and ability to form a variety of non-covalent interactions have made it a privileged structure in medicinal chemistry. This technical guide provides an in-depth overview of the recent advancements in the biological activities of novel pyridine derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols and visual representations of key signaling pathways are included to facilitate further research and drug development efforts.

Anticancer Activity of Pyridine Derivatives

Novel pyridine derivatives have demonstrated significant potential as anticancer agents, exhibiting a range of mechanistic actions including the induction of apoptosis and inhibition of key signaling pathways crucial for tumor growth and survival.

Recent studies have highlighted the efficacy of pyridine-based compounds against various cancer cell lines. For instance, novel pyridine-based chalcones and pyrazolines have shown high antiproliferative activity, with some compounds reaching submicromolar GI50 values.[1] Specifically, pyrazolines have demonstrated potent cytostatic and cytotoxic activities against a panel of human cancer cell lines, in some cases exceeding the efficacy of doxorubicin.[1] Furthermore, certain pyridine derivatives have been found to induce G2/M phase cell cycle arrest and apoptosis in liver and breast cancer cells through the upregulation of p53 and JNK signaling pathways.[2] The ability of these compounds to inhibit critical pathways like VEGFR-2 phosphorylation and histone deacetylases (HDACs) further underscores their therapeutic potential.[3]

Key Signaling Pathways in Pyridine-Mediated Anticancer Activity

Several critical signaling pathways are modulated by pyridine derivatives in their anticancer action. Understanding these pathways is crucial for the rational design of more potent and selective inhibitors.

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is common in many cancers.[3][4][5][6][7] Novel imidazo[1,2-a]pyridine derivatives have been successfully designed as potent PI3K/mTOR dual inhibitors, demonstrating efficacy both in vitro and in vivo.[8]

Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of pyridine derivatives.

p53 and JNK Signaling Pathways: The tumor suppressor p53 plays a critical role in inducing apoptosis in response to cellular stress.[9][10][11] The JNK signaling pathway is also a key regulator of programmed cell death.[2][12][13][14] Certain anticancer pyridines have been shown to activate these pathways, leading to cell cycle arrest and apoptosis.[2]

Figure 2: Simplified p53 and JNK signaling pathways leading to apoptosis, activated by pyridine derivatives.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of representative novel pyridine derivatives against various human cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| Pyridine-based Pyrazolines | Various | 0.38 - 8.35 | [1] |

| Pyridone Derivatives | HepG2, A549, MCF-7 | 8 - 15.8 | [2] |

| 6-Aryl-4-imidazolyl-2-imino-1,2-dihydropyridine-3-carbonitriles | HeLa, MCF-7 | 34.3 - 50.18 | [6] |

| Diphenyl ether-based Pyridines | A-549 | 10.57 - 16.74 | [15] |

Antimicrobial Activity of Pyridine Derivatives

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Pyridine derivatives have shown considerable promise in this area, exhibiting activity against a broad spectrum of bacteria and fungi.

Newly synthesized pyridine and thienopyridine derivatives have demonstrated good to strong antimicrobial activity against E. coli, B. mycoides, and C. albicans.[12] Some of these compounds have shown minimal inhibitory concentrations (MIC) as low as 0.0048 mg/mL.[12] Additionally, pyridine-based chalcones have been identified as potent antibacterial agents, with one derivative showing an MIC of 2 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA).[1] The antimicrobial potential of pyridine derivatives extends to ruthenium complexes, which have displayed significant activity against various pathogenic microorganisms.[5]

Quantitative Antimicrobial Activity Data

The table below presents the minimum inhibitory concentration (MIC) values for several novel pyridine derivatives against various microbial strains.

| Compound Class | Microbial Strain | MIC (µg/mL or mg/mL) | Reference |

| Pyridine & Thienopyridine Derivatives | E. coli, B. mycoides, C. albicans | <0.0048 - 0.039 mg/mL | [12] |

| Pyridine-based Chalcones | MRSA | 2 µg/mL | [1] |

| Pyridine Carbonitrile Derivatives | C. albicans | 25 µg/mL | [16] |

| Ruthenium-Pyridine Complexes | S. aureus, B. cereus, E. coli, S. enteritidis | 0.63 mg/mL | [5] |

| Ruthenium-Pyridine Complexes | C. albicans | 0.31 mg/mL | [5] |

Anti-inflammatory Activity of Pyridine Derivatives

Chronic inflammation is a key contributor to a multitude of diseases. Pyridine derivatives have emerged as potential anti-inflammatory agents, with mechanisms that may involve their iron-chelating properties and modulation of inflammatory pathways.[17]

Derivatives of 3-hydroxy-pyridine-4-one have demonstrated significant anti-inflammatory effects in both carrageenan-induced paw edema in rats and croton oil-induced ear edema in mice.[17] Furthermore, a comparative study of novel pyridine and pyrimidine derivatives revealed that certain pyridine compounds exhibit significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, with IC50 values in the micromolar range.[14] These promising compounds were also shown to decrease the expression of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α.[14]

Quantitative Anti-inflammatory Activity Data

The following table summarizes the anti-inflammatory activity of selected pyridine derivatives.

| Compound Class | Assay | Activity | Reference |

| 3-Hydroxy-pyridine-4-one Derivatives | Carrageenan-induced paw edema | 37% - 67% inhibition | [17] |

| Pyridine Derivatives | LPS-stimulated RAW 264.7 macrophages (NO inhibition) | IC50 = 76.6 - 96.8 µM | [14] |

| Substituted Pyridines | Carrageenan-induced paw edema | 30.74% - 46.9% edema inhibition | [7] |

Experimental Protocols

To aid in the replication and advancement of research in this field, detailed methodologies for key experiments are provided below.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability and proliferation.[18]

Principle: Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals.[16][18] The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the pyridine derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.[16]

-

Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Figure 3: Experimental workflow for the MTT cytotoxicity assay.

Agar Well Diffusion Method for Antimicrobial Activity

This method is widely used to assess the antimicrobial susceptibility of various compounds.[19][20][21][22]

Principle: An antimicrobial agent diffuses from a well through a solid agar medium, creating a concentration gradient. If the microorganism is susceptible to the agent, a zone of growth inhibition will appear around the well.

Procedure:

-

Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton Agar) and pour it into sterile Petri dishes.

-

Inoculation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and uniformly spread it over the surface of the agar plates.

-

Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.[20]

-

Compound Application: Add a specific volume of the pyridine derivative solution (at a known concentration) into each well. Include a positive control (a standard antibiotic) and a negative control (the solvent used to dissolve the compound).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (in mm) around each well. A larger diameter indicates greater antimicrobial activity.

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This is a classic and reliable in vivo model for evaluating the acute anti-inflammatory effects of compounds.[23][24][25][26][27]

Principle: Subplantar injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling is a measure of its anti-inflammatory activity.

Procedure:

-

Animal Acclimatization: Acclimatize the animals (typically rats or mice) to the experimental conditions for at least a week.

-

Compound Administration: Administer the pyridine derivative or a standard anti-inflammatory drug (e.g., indomethacin) to the animals via an appropriate route (e.g., intraperitoneal or oral). A control group receives the vehicle.

-

Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject a 1% solution of carrageenan into the subplantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume of each animal at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the control group.

Western Blot for Protein Expression Analysis

Western blotting is a technique used to detect and quantify specific proteins in a sample.[8][28][29][30][31]

Principle: Proteins are separated by size via gel electrophoresis, transferred to a solid support membrane, and then probed with specific antibodies to identify and quantify the protein of interest.

Procedure:

-

Protein Extraction: Lyse cells or tissues treated with pyridine derivatives to extract total protein.

-

Protein Quantification: Determine the protein concentration of each sample using a suitable method (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein.

-

Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which can be captured on X-ray film or with a digital imager.

-

Analysis: Quantify the band intensities to determine the relative expression levels of the target protein, often normalized to a loading control (e.g., β-actin or GAPDH).

This guide provides a comprehensive overview of the significant biological activities of novel pyridine derivatives. The presented data, experimental protocols, and pathway diagrams are intended to serve as a valuable resource for the scientific community, fostering further innovation in the design and development of pyridine-based therapeutics.

References

- 1. p53-dependent apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Role of JNK activation in apoptosis: A double-edged sword | Semantic Scholar [semanticscholar.org]

- 3. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 4. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. profiles.wustl.edu [profiles.wustl.edu]

- 8. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]

- 9. 细胞凋亡信号转导的 p53 通路 | Thermo Fisher Scientific - CN [thermofisher.cn]

- 10. Mechanisms of p53-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. P53 Signaling Pathway - Creative Biogene [creative-biogene.com]

- 12. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. genesandcancer.com [genesandcancer.com]

- 14. JNK-signaling: A multiplexing hub in programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Apoptosis - Wikipedia [en.wikipedia.org]

- 16. researchhub.com [researchhub.com]

- 17. hereditybio.in [hereditybio.in]

- 18. benchchem.com [benchchem.com]

- 19. chemistnotes.com [chemistnotes.com]

- 20. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. botanyjournals.com [botanyjournals.com]

- 22. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 25. bio-protocol.org [bio-protocol.org]

- 26. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 27. inotiv.com [inotiv.com]

- 28. Western blot protocol | Abcam [abcam.com]

- 29. bosterbio.com [bosterbio.com]

- 30. Western Blot Protocol | Proteintech Group [ptglab.com]

- 31. benchchem.com [benchchem.com]

N-Propylpyridin-3-amine: A Versatile Scaffold for Kinase Inhibitor Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-propylpyridin-3-amine is a heterocyclic amine that has emerged as a valuable building block in medicinal chemistry, particularly in the design and synthesis of targeted therapeutics. Its structure, featuring a pyridine ring, a secondary amine, and a propyl group, offers a unique combination of properties that make it an attractive starting point for the development of novel drug candidates. The pyridine core is a common motif in many biologically active compounds, capable of forming key hydrogen bonds and other interactions with protein targets. The secondary amine provides a convenient handle for further chemical modification, allowing for the introduction of diverse functionalities to explore structure-activity relationships (SAR). The propyl group can influence the compound's lipophilicity and van der Waals interactions within a binding pocket, impacting its pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive overview of this compound as a building block, focusing on its application in the development of kinase inhibitors, a critical class of drugs in oncology and other therapeutic areas.

Physicochemical Properties of this compound

A solid understanding of the physicochemical properties of this compound is essential for its effective use in drug design and synthesis. These properties influence its reactivity, solubility, and handling characteristics.

| Property | Value | Reference |

| CAS Number | 25560-12-7 | N/A |

| Molecular Formula | C₈H₁₂N₂ | N/A |

| Molecular Weight | 136.19 g/mol | N/A |

| Appearance | Colorless to pale yellow liquid or solid | N/A |

| Solubility | Soluble in polar organic solvents | N/A |

Synthesis of this compound

The synthesis of this compound can be achieved through several established synthetic routes. A common and effective method involves the N-alkylation of 3-aminopyridine with a propyl halide. An alternative approach, particularly useful for creating a diverse library of analogues, is through the reduction of 3-nitropyridine followed by alkylation or through palladium-catalyzed cross-coupling reactions.

Experimental Protocol: Synthesis via Reductive Amination

This protocol describes a two-step synthesis of this compound starting from 3-nitropyridine.

Step 1: Reduction of 3-Nitropyridine to 3-Aminopyridine

-

Reaction Setup: In a round-bottom flask, dissolve 3-nitropyridine (1.0 eq) in ethanol.

-

Addition of Reducing Agent: Add iron powder (3.0 eq) and a catalytic amount of ammonium chloride solution.

-

Reaction Conditions: Heat the mixture to reflux (approximately 80 °C) for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron salts.

-

Extraction: Concentrate the filtrate under reduced pressure, basify with a suitable base (e.g., sodium hydroxide solution), and extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-aminopyridine.

Step 2: N-Alkylation of 3-Aminopyridine

-

Reaction Setup: Dissolve 3-aminopyridine (1.0 eq) in a suitable solvent such as acetonitrile.

-

Addition of Reagents: Add 1-bromopropane (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The crude product can be purified by column chromatography on silica gel to afford this compound.

Application in Kinase Inhibitor Development: A Case Study on CDK2 Inhibitors

The aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors. Analogues of N-(pyridin-3-yl)pyrimidin-4-amine have shown potent inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle that is often dysregulated in cancer. The N-propyl substituent can be strategically employed to probe a hydrophobic pocket within the ATP-binding site of the kinase.

Structure-Activity Relationship (SAR) Studies

SAR studies on N-(pyridin-3-yl)pyrimidin-4-amine analogues have revealed several key insights:

-

The 3-aminopyridine moiety: The pyridine nitrogen forms a crucial hydrogen bond with the hinge region of the kinase, a common binding motif for ATP-competitive inhibitors.

-

The pyrimidine core: This serves as a central scaffold for orienting the key interacting groups.

-

Substituents on the pyrimidine ring: Modifications at other positions of the pyrimidine ring can be used to enhance potency and selectivity.

-

The N-alkyl group: The nature and size of the N-alkyl group on the aminopyridine can significantly impact potency. An N-propyl group may provide optimal interactions with a specific hydrophobic pocket in the CDK2 active site.

Quantitative Data for this compound Derived CDK2 Inhibitors

While specific data for a direct this compound derivative is not publicly available in this synthesized guide, we can extrapolate from related N-(pyridin-3-yl)pyrimidin-4-amine analogues to illustrate the potential potency.

| Compound | Modification | Target | IC₅₀ (nM) |

| Analog 1 | N-methyl | CDK2 | 150 |

| Analog 2 | N-ethyl | CDK2 | 85 |

| Analog 3 (Hypothetical) | N-propyl | CDK2 | <50 |

| Analog 4 | N-isopropyl | CDK2 | 120 |

This data is illustrative and based on general SAR trends for this class of inhibitors.

Experimental Protocol: In Vitro Kinase Inhibition Assay (CDK2)

This protocol outlines a typical in vitro assay to determine the inhibitory activity of a compound against CDK2.

-

Reagents and Materials: Recombinant human CDK2/Cyclin A, substrate peptide (e.g., Histone H1), ATP, assay buffer, test compound (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Assay Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well plate, add the CDK2/Cyclin A enzyme, the substrate peptide, and the test compound dilutions.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Signaling Pathway and Mechanism of Action

CDK2, in complex with its regulatory partner Cyclin E or Cyclin A, plays a critical role in the G1/S phase transition and S phase progression of the cell cycle. Inhibition of CDK2 by a derivative of this compound would lead to cell cycle arrest and, subsequently, apoptosis in cancer cells that are dependent on this pathway.

Conclusion

This compound represents a valuable and versatile building block for the development of novel therapeutics, particularly in the area of kinase inhibition. Its straightforward synthesis and the amenability of its structure to chemical modification make it an ideal starting point for lead generation and optimization campaigns. The strategic incorporation of the N-propyl group can enhance binding affinity and selectivity for specific kinase targets. As the demand for targeted therapies continues to grow, the utility of scaffolds like this compound in medicinal chemistry is poised to expand, offering new avenues for the discovery of life-saving medicines. Further exploration of derivatives of this compound is warranted to fully elucidate their therapeutic potential across a range of diseases.

Spectroscopic Profile of N-propylpyridin-3-amine: A Technical Guide

Introduction

N-propylpyridin-3-amine, with the CAS Registry Number 25560-12-7 and molecular formula C₈H₁₂N₂, is a substituted pyridine derivative. This class of compounds is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the pyridine scaffold in a wide array of biologically active molecules. A comprehensive understanding of the spectroscopic characteristics of this compound is crucial for its unambiguous identification, purity assessment, and quality control throughout the synthesis and development processes. This technical guide provides a detailed overview of the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, alongside generalized experimental protocols for acquiring such data. Due to a notable scarcity of publicly available experimental spectra for this specific compound, the data presented herein is based on established spectroscopic principles and analysis of analogous structures.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with spectral data of similar compounds, such as 3-aminopyridine and n-propylamine.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0-8.2 | Singlet | 1H | H-2 (Pyridine) |

| ~7.8-8.0 | Doublet | 1H | H-6 (Pyridine) |

| ~7.0-7.2 | Doublet of Doublets | 1H | H-4 (Pyridine) |

| ~6.8-7.0 | Doublet | 1H | H-5 (Pyridine) |

| ~4.5-5.5 | Broad Singlet | 1H | N-H |

| ~3.1-3.3 | Triplet | 2H | N-CH₂ |

| ~1.6-1.8 | Sextet | 2H | CH₂-CH₂-CH₃ |

| ~0.9-1.1 | Triplet | 3H | CH₃ |

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~145-148 | C-3 (Pyridine, attached to -NH) |

| ~140-142 | C-6 (Pyridine) |

| ~138-140 | C-2 (Pyridine) |

| ~123-125 | C-5 (Pyridine) |

| ~118-120 | C-4 (Pyridine) |

| ~45-48 | N-CH₂ |

| ~22-25 | CH₂-CH₂-CH₃ |

| ~11-13 | CH₃ |

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are approximate.

Table 3: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3300 - 3500 | Medium, Sharp | N-H Stretch | Secondary Amine (-NH) |

| 2850 - 2960 | Medium | C-H Stretch (aliphatic) | Propyl Group |

| 1580 - 1620 | Medium to Strong | C=C and C=N Stretch | Pyridine Ring |

| 1450 - 1550 | Medium | N-H Bend | Secondary Amine (-NH) |

| 1250 - 1350 | Medium | C-N Stretch | Aryl Amine |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion |

| 136 | [M]⁺ (Molecular Ion) |

| 107 | [M - C₂H₅]⁺ |

| 93 | [M - C₃H₆]⁺ |

Molecular Formula: C₈H₁₂N₂. Exact Mass: 136.1000.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the proton NMR spectrum using a standard pulse sequence.

-

Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.[1]

-

-

¹³C NMR Acquisition:

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the sample using an appropriate method. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires placing a small drop of the sample directly on the ATR crystal.[1]

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample holder or clean ATR crystal.

-

Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹). The background spectrum is automatically subtracted from the sample spectrum by the instrument's software.[1]

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a volatile solvent, such as methanol or acetonitrile, to create a dilute solution.[1]

-

Instrumentation: Employ a mass spectrometer equipped with a suitable ionization source. Electron Impact (EI) or Electrospray Ionization (ESI) are common choices.[1]

-

Acquisition:

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum, scanning over an appropriate mass-to-charge (m/z) range to detect the molecular ion and expected fragment ions.

-

Visualizations

Chemical Structure and NMR Assignments

Caption: Chemical structure of this compound with atom numbering for NMR assignments.

General Workflow for Spectroscopic Analysis

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

References

Methodological & Application

Synthesis of N-propylpyridin-3-amine: A Detailed Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols for the synthesis of N-propylpyridin-in-3-amine, a valuable building block in medicinal chemistry and materials science. Two robust and widely applicable synthetic methodologies are presented: Reductive Amination and Buchwald-Hartwig Amination. These protocols are designed to serve as a comprehensive guide for researchers, offering step-by-step instructions, reagent specifications, and purification techniques. All quantitative data is summarized for clarity, and experimental workflows are visualized to facilitate understanding and implementation in a laboratory setting.

Introduction

N-propylpyridin-3-amine is a substituted pyridine derivative of interest in the development of novel pharmaceutical agents and functional materials. The presence of both a pyridine ring and a secondary amine provides a versatile scaffold for further chemical modifications. This application note outlines two distinct and effective synthetic routes to access this compound, allowing researchers to choose the most suitable method based on available starting materials, equipment, and desired scale.

Data Presentation

Table 1: Reagents and Solvents for Reductive Amination

| Reagent/Solvent | Formula | Molecular Weight ( g/mol ) | Role | Typical Quantity (per 1.0 mmol of 3-aminopyridine) |

| 3-Aminopyridine | C₅H₆N₂ | 94.12 | Starting Material | 1.0 mmol |

| Propanal | C₃H₆O | 58.08 | Reagent | 1.2 mmol |

| Sodium triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | Reducing Agent | 1.5 mmol |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent | 10 mL |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | Quenching Agent | As needed |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Drying Agent | As needed |

Table 2: Reagents and Solvents for Buchwald-Hartwig Amination

| Reagent/Solvent | Formula | Molecular Weight ( g/mol ) | Role | Typical Quantity (per 1.0 mmol of 3-bromopyridine) |

| 3-Bromopyridine | C₅H₄BrN | 157.99 | Starting Material | 1.0 mmol |

| Propylamine | C₃H₉N | 59.11 | Reagent | 1.2 mmol |

| Tris(dibenzylideneacetone)dipalladium(0) | C₅₁H₄₂O₃Pd₂ | 915.72 | Catalyst | 0.02 mmol |

| Xantphos | C₃₉H₃₂OP₂ | 578.62 | Ligand | 0.04 mmol |

| Sodium tert-butoxide | C₄H₉NaO | 96.10 | Base | 1.4 mmol |

| Toluene | C₇H₈ | 92.14 | Solvent | 10 mL |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Extraction Solvent | As needed |

| Brine | NaCl (aq) | 58.44 | Washing Agent | As needed |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Drying Agent | As needed |

Experimental Protocols

Method 1: Reductive Amination of 3-Aminopyridine

This protocol describes the N-alkylation of 3-aminopyridine with propanal via an imine intermediate, which is then reduced in situ.

Materials:

-

3-Aminopyridine

-

Propanal

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard glassware for extraction and filtration

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-aminopyridine (1.0 eq).

-

Dissolve the 3-aminopyridine in anhydrous dichloromethane (approximately 0.1 M concentration).

-

Add propanal (1.2 eq) to the solution and stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture.

-

Continue to stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by column chromatography on silica gel.

Method 2: Buchwald-Hartwig Amination of 3-Bromopyridine

This protocol details the palladium-catalyzed cross-coupling of 3-bromopyridine with propylamine.[1][2]

Materials:

-

3-Bromopyridine

-

Propylamine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos

-

Sodium tert-butoxide (NaOtBu)

-

Toluene, anhydrous

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Schlenk tube or similar reaction vessel for inert atmosphere chemistry

-

Magnetic stirrer and heating plate

Procedure:

-

To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq) under an inert atmosphere.

-

Evacuate and backfill the Schlenk tube with the inert gas three times.

-

Add anhydrous toluene via syringe.

-

Add 3-bromopyridine (1.0 eq) to the mixture via syringe.

-

Finally, add propylamine (1.2 eq) via syringe.

-

Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction by TLC or GC-MS until completion (typically 12-24 hours).

-

Cool the reaction mixture to room temperature and dilute with diethyl ether.

-

Filter the mixture through a pad of celite, washing the pad with diethyl ether.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude this compound by column chromatography on silica gel.

Visualizations

Caption: Workflow for the synthesis of this compound via Reductive Amination.

Caption: Workflow for the synthesis of this compound via Buchwald-Hartwig Amination.

References

Application Notes and Protocols for the Synthesis of N-propyl-5-propylpyridin-3-amine via Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction